2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-methoxyphenyl group and at position 6 with a thio-linked acetamide moiety bearing a 3-(trifluoromethyl)phenyl group. The 4-methoxy substituent enhances lipophilicity and may influence electronic interactions, while the trifluoromethyl group contributes to metabolic stability and binding affinity via electron-withdrawing effects.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2S/c1-31-16-7-5-13(6-8-16)20-27-26-17-9-10-19(28-29(17)20)32-12-18(30)25-15-4-2-3-14(11-15)21(22,23)24/h2-11H,12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZNWSAQNDUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that summarize its effects.
- Chemical Formula : C14H15F3N5OS
- Molecular Weight : 335.36 g/mol
- CAS Number : 1204296-37-6
The compound features a triazole ring fused with a pyridazine moiety and is substituted with various functional groups, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For example, derivatives of triazoles have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds related to triazoles demonstrated IC50 values ranging from 0.39 to 3.16 μM, indicating potent cytotoxicity against these cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on similar triazole derivatives has shown effectiveness against bacteria and fungi:
- Mycobacterium tuberculosis : A related compound exhibited an inhibition rate of 87% compared to rifampicin (98%) as a reference drug .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells.
Study 1: Anticancer Efficacy
A recent study synthesized several triazolo derivatives and tested their anticancer efficacy on the HCT116 colon cancer cell line. The most potent derivative showed an IC50 value of 4.363 μM . The study concluded that modifications in the substituents significantly influenced the anticancer activity.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had comparable bactericidal activity to standard antibiotics like streptomycin .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the triazole moiety is crucial for enhancing anticancer properties. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
These findings suggest that modifications in the triazole structure can lead to enhanced anticancer activity against breast and colon cancer cells .
Anti-inflammatory Effects
Compounds containing the triazole and pyridazine functionalities have shown significant anti-inflammatory effects. They may inhibit pro-inflammatory cytokines such as TNF-alpha and modulate pathways involved in chronic inflammation. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This positions the compound as a potential candidate for developing new antimicrobial agents .
Antimicrobial Efficacy
A study evaluated various triazole derivatives, including this compound's analogs, revealing potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the importance of further exploring these compounds in clinical settings .
Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and increased apoptosis markers. These results support the potential application of these compounds in cancer therapeutics .
Inflammation Models
Animal models treated with triazole derivatives exhibited reduced inflammation markers compared to controls, indicating promising avenues for further research into their anti-inflammatory capabilities .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
